molecular formula C21H21N3O4S B2943606 N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide CAS No. 899944-85-5

N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Numéro de catalogue B2943606
Numéro CAS: 899944-85-5
Poids moléculaire: 411.48
Clé InChI: HQKLFWDFXMNWKR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, also known as EMOPP, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Applications De Recherche Scientifique

Computational and Pharmacological Evaluation

Research has explored the computational and pharmacological potentials of various novel derivatives, including those similar to N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, for their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking studies against targets such as epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) have revealed moderate inhibitory effects. The results indicate significant potential for such compounds in therapeutic applications, particularly in addressing inflammation and pain, as well as in cancer treatment through tumor growth inhibition and antioxidant effects (Faheem, 2018).

Anticancer Activity and Hybrid Molecule Design

Another study on related compounds demonstrated the anticancer activity through a pharmacophore hybridization approach. This involved designing drug-like small molecules with anticancer properties, further highlighting the potential of such compounds in cancer therapy. The research underlines the importance of structural design in enhancing the efficacy of therapeutic agents (Yushyn, Holota, & Lesyk, 2022).

Glutaminase Inhibitors for Cancer Therapy

The development and evaluation of BPTES analogs, including structures akin to N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide, as glutaminase inhibitors have shown promising results. Such inhibitors could offer a new avenue for cancer therapy, particularly in attenuating the growth of cancer cells through the inhibition of glutaminase, a key enzyme in cancer metabolism (Shukla et al., 2012).

Antibacterial Activity of Novel Derivatives

The exploration of novel derivatives for antibacterial activity emphasizes the potential of these compounds in addressing microbial infections. Research into the antibacterial properties of such compounds could lead to the development of new antimicrobial agents, providing alternative solutions to combat bacterial resistance (Aghekyan et al., 2020).

Antioxidant Activity and Self-Assembly in Coordination Complexes

Studies on coordination complexes constructed from derivatives similar to the compound have shown significant antioxidant activity. The effect of hydrogen bonding on the self-assembly process highlights the intricate relationships between structure and function in such compounds, potentially contributing to their therapeutic efficacy (Chkirate et al., 2019).

Propriétés

IUPAC Name

N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4S/c1-3-28-16-10-8-15(9-11-16)23-19(25)14-29-20-21(26)24(13-12-22-20)17-6-4-5-7-18(17)27-2/h4-13H,3,14H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKLFWDFXMNWKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.